Cas no 730-79-0 (2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)

2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- 1-Imidazolidineaceticacid, 4-ethyl-2,5-dioxo-4-phenyl-
- (4-ETHYL-2,5-DIOXO-4-PHENYLIMIDAZOLIDIN-1-YL)ACETIC ACID
- 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid
- (4-ethyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)-acetic acid
- 3-Carboxymethyl-5-aethyl-5-phenyl-hydantoin
- 5-Aethyl-5-phenyl-hydantoin-3-essigsaeure
- AC1Q2SPY
- AG-G-88570
- CTK2I0387
- kwas 5-etylo-5-fenylohydantoino-3-octowy
- 2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid
-
Computed Properties
- Exact Mass: 261.08759
Experimental Properties
- PSA: 89.54
2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM524700-1g |
2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid |
730-79-0 | 97% | 1g |
$*** | 2023-05-29 | |
1PlusChem | 1P008R19-10g |
1-Imidazolidineaceticacid, 4-ethyl-2,5-dioxo-4-phenyl- |
730-79-0 | 95% | 10g |
$1423.00 | 2024-04-21 | |
Aaron | AR008R9L-100mg |
1-Imidazolidineaceticacid, 4-ethyl-2,5-dioxo-4-phenyl- |
730-79-0 | 95% | 100mg |
$116.00 | 2025-02-10 | |
Aaron | AR008R9L-10g |
1-Imidazolidineaceticacid, 4-ethyl-2,5-dioxo-4-phenyl- |
730-79-0 | 90% | 10g |
$1539.00 | 2023-12-14 | |
Aaron | AR008R9L-1g |
1-Imidazolidineaceticacid, 4-ethyl-2,5-dioxo-4-phenyl- |
730-79-0 | 95% | 1g |
$377.00 | 2025-02-10 | |
Aaron | AR008R9L-5g |
1-Imidazolidineaceticacid, 4-ethyl-2,5-dioxo-4-phenyl- |
730-79-0 | 90% | 5g |
$1047.00 | 2023-12-14 | |
Aaron | AR008R9L-250mg |
1-Imidazolidineaceticacid, 4-ethyl-2,5-dioxo-4-phenyl- |
730-79-0 | 95% | 250mg |
$152.00 | 2025-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416800-10g |
2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid |
730-79-0 | 97% | 10g |
¥27739.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416800-500mg |
2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid |
730-79-0 | 97% | 500mg |
¥4089.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416800-1g |
2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid |
730-79-0 | 97% | 1g |
¥6912.00 | 2024-07-28 |
2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid Related Literature
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
Additional information on 2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid
Introduction to 2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid (CAS No. 730-79-0)
2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid, identified by its Chemical Abstracts Service (CAS) number 730-79-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex heterocyclic core, has garnered attention due to its structural features and potential biological activities. The presence of a dioxo group and a phenylimidazolidinyl moiety makes it a versatile scaffold for drug discovery, particularly in the development of novel therapeutic agents.
The compound's structure is characterized by a rigid imidazolidine ring system, which is further functionalized by an acetic acid side chain. This configuration suggests potential interactions with biological targets, making it a candidate for further exploration in medicinal chemistry. The 4-Ethyl substituent introduces an additional layer of structural complexity, which can influence both the physicochemical properties and the pharmacological profile of the molecule.
In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic properties. The dioxo group in 2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid is particularly noteworthy, as it has been shown to enhance binding affinity in several drug candidates. This feature has prompted researchers to investigate its role in modulating enzyme activity and receptor interactions.
One of the most compelling aspects of this compound is its potential application in the development of anti-inflammatory agents. Inflammatory processes are mediated by a complex interplay of enzymes and signaling pathways, many of which are targeted by heterocyclic scaffolds. Preclinical studies have suggested that derivatives of imidazolidine can exhibit inhibitory effects on key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings have opened up new avenues for the design of more effective anti-inflammatory drugs.
Furthermore, the phenylimidazolidinyl core of 2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid has been explored for its antimicrobial properties. Antibiotic resistance remains a significant global health challenge, and novel chemical entities are urgently needed to combat this issue. Heterocyclic compounds have demonstrated efficacy against a range of bacterial and fungal pathogens, making them valuable candidates for antimicrobial drug development. The structural features of this compound may contribute to its ability to disrupt microbial cell wall synthesis or interfere with essential metabolic pathways.
The synthesis of 2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid presents an interesting challenge for organic chemists. The construction of the imidazolidine ring system requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocycles, including this compound, using multi-step strategies involving cyclization reactions and functional group transformations.
Recent computational studies have also shed light on the electronic properties and binding modes of 2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid. Molecular modeling techniques have been employed to predict how this molecule interacts with biological targets such as enzymes and receptors. These simulations provide valuable insights into the structural determinants of binding affinity and can guide the optimization process for drug discovery efforts.
The pharmacokinetic profile of 2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid is another critical factor that must be considered during drug development. Absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) studies are essential to assess whether a compound can reach therapeutic levels in vivo and whether it exhibits any adverse effects. Preliminary data suggest that this compound exhibits reasonable oral bioavailability and moderate metabolic stability, making it a promising candidate for further preclinical evaluation.
In conclusion,2-(4-Ethyl-2,5-dioxo-4-phenoxyimidazolidinyl)acetic acid (CAS No. 73079) represents an intriguing chemical entity with potential applications in multiple therapeutic areas. Its unique structural features and demonstrated biological activities make it a valuable scaffold for medicinal chemistry research. As our understanding of heterocyclic chemistry continues to evolve,this compound will likely play an important role in the discovery and development of novel pharmaceuticals.
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